5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with a prop-2-enoyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the condensation of o-phenylenediamine with an appropriate acylating agent. One common method is the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as hydrochloric acid or polyphosphoric acid. This reaction leads to the formation of the benzodiazepine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of microwave irradiation has also been explored to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines .
Scientific Research Applications
5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of 5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, making it useful for treating anxiety and related disorders .
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Known for its anxiolytic properties.
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine: Used in the synthesis of various benzodiazepine derivatives.
Uniqueness
5-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its prop-2-enoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodiazepines and contributes to its specific pharmacological activities .
Properties
IUPAC Name |
5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-12(16)14-8-7-11(15)13-9-5-3-4-6-10(9)14/h2-6H,1,7-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPVEJIMIYYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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